1-(1-Adamantylmethyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea
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Description
1-(1-Adamantylmethyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as AAMU and has been synthesized using various methods, which will be discussed in The mechanism of action and biochemical and physiological effects of AAMU have also been studied, and this paper will provide an overview of these findings. Additionally, the advantages and limitations of using AAMU in lab experiments will be discussed, along with possible future directions for research.
Scientific Research Applications
Synthesis and Properties
Adamantyl-urea compounds, including those with adamantyl groups, have been synthesized and investigated for their inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting their potential as therapeutic agents. These compounds exhibit solubility in water and significant inhibitory potency, showcasing their relevance in drug development for treating conditions mediated by sEH activity (D’yachenko et al., 2019).
The study of adamantyl urea derivatives has shown that modifications to the adamantane structure can influence the compounds' potency and stability, providing insights into optimizing these inhibitors for better pharmacological profiles. For instance, substituting the adamantane group or altering its structure has been explored to enhance the solubility, stability, and inhibitory activity against sEH (Burmistrov et al., 2018).
Therapeutic Potential
The pharmacokinetics and therapeutic efficacy of adamantyl-urea inhibitors have been evaluated in various models, demonstrating improvements over previous sEH inhibitors. These studies underline the potential of adamantyl-urea compounds in treating diseases associated with inflammation and pain by modulating sEH activity (Rose et al., 2010).
Further research has focused on enhancing the drug-like properties of adamantyl-urea sEH inhibitors, such as oral bioavailability and metabolic stability, to improve their therapeutic application and efficacy in vivo. This includes the design of compounds with modified adamantane groups to achieve better pharmacological outcomes (Hwang et al., 2007).
properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,10-19)18-14(20)17-9-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13,19H,3-10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZXLEDBLYETRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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